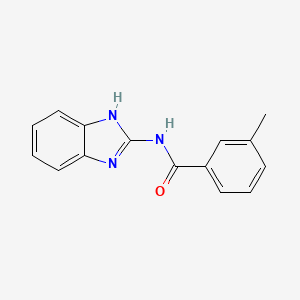

N-1H-benzimidazol-2-yl-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-1H-benzimidazol-2-yl-3-methylbenzamide is a useful research compound. Its molecular formula is C15H13N3O and its molecular weight is 251.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 251.105862047 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to exhibit antibacterial action against various strains such asS. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They also show antifungal activity against C. albicans and A. niger .

Mode of Action

It’s worth noting that benzimidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of the bacteria or fungi .

Biochemical Pathways

It’s known that benzimidazole derivatives can interfere with the normal functioning of various biochemical pathways in bacteria and fungi, leading to their death .

Result of Action

The compound’s antibacterial and antifungal activities suggest that it likely causes cellular damage, inhibits growth, or induces death in bacteria and fungi .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-1H-benzimidazol-2-yl-3-methylbenzamide has been found to act as an allosteric activator of human glucokinase . This means that it binds to a site on the glucokinase enzyme that is distinct from the active site, leading to a change in the enzyme’s conformation and an increase in its catalytic activity .

Cellular Effects

The activation of glucokinase by this compound can have significant effects on cellular function. Glucokinase plays a key role in the regulation of glucose metabolism, and its activation can lead to increased glucose uptake and utilization, which can have a hypoglycemic effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the allosteric site of the glucokinase enzyme . This binding interaction leads to a change in the conformation of the enzyme, which increases its catalytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound on glucokinase activity have been observed in in vitro studies

Metabolic Pathways

This compound is involved in the regulation of the glucose metabolic pathway through its activation of glucokinase . This enzyme plays a key role in the first step of glycolysis, the metabolic pathway that converts glucose into pyruvate.

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVXCWTTZPEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)

![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)

![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)

![methyl 2-chloro-5-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5814613.png)